1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine
Description
This compound features a piperazine core substituted at the 1-position with a 2-(4-fluorophenyl)cyclopropanecarbonyl group and at the 4-position with a 2-(trifluoromethyl)benzoyl moiety.
Properties
IUPAC Name |
[2-(4-fluorophenyl)cyclopropyl]-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F4N2O2/c23-15-7-5-14(6-8-15)17-13-18(17)21(30)28-11-9-27(10-12-28)20(29)16-3-1-2-4-19(16)22(24,25)26/h1-8,17-18H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTYBLXBSLVBEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2CC2C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F4N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[2-(4-fluorophenyl)cyclopropanecarbonyl]-4-[2-(trifluoromethyl)benzoyl]piperazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy. This article synthesizes available research findings, including pharmacological data, case studies, and relevant biological activity.
Chemical Structure and Properties
The compound features a piperazine core substituted with a cyclopropanecarbonyl group and a trifluoromethyl-benzoyl moiety. Its molecular formula is , with notable characteristics including:
- Molecular Weight : 396.38 g/mol
- LogP : Indicates moderate lipophilicity, influencing its bioavailability.
Kinase Inhibition
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various kinases, particularly Poly(ADP-ribose) polymerases (PARP-1 and PARP-2). These enzymes play crucial roles in DNA repair mechanisms, making them prime targets for cancer therapies.
- Inhibitory Potency : The compound has shown nanomolar activity against PARP enzymes, which is significant for therapeutic applications in BRCA-deficient cancers .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related compounds have demonstrated effectiveness against strains such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentrations (MICs) : Compounds with similar trifluoromethyl substitutions have shown promising results against bacterial strains, indicating a potential for developing new antimicrobial agents .
Case Studies
-
Cancer Therapeutics :
- A study involving derivatives of the compound demonstrated efficacy in preclinical models of colorectal cancer. The compounds exhibited not only high inhibitory activity against PARP but also favorable pharmacokinetic profiles, suggesting their potential for oral bioavailability and effectiveness in vivo .
- Antimicrobial Research :
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Pharmacological Comparison
*Estimated based on substituent contributions.
Key Observations :
Structural Rigidity :
- The target compound’s cyclopropane ring contrasts with the flexible phenylpropyl chains in GBR 12909 and TB-1-098. Cyclopropane’s strain may enhance metabolic stability compared to flunarizine’s propenyl group, which undergoes cytochrome P450-mediated oxidation .
Fluorination Effects :
- Fluorine atoms in the 4-fluorophenyl and trifluoromethyl groups increase lipophilicity (logP) and resistance to oxidative metabolism, a shared feature with GBR 12909 and TB-1-099 .
Biological Target Specificity: Unlike GBR 12909 and TB-1-099 (dopamine transporter inhibitors), MCL0042 exhibits dual MC4R antagonism and serotonin transporter inhibition, highlighting how minor structural changes (e.g., naphthylbutyl vs. benzoyl) redirect activity .
Bridged Piperazine Analogues :
- Bridged systems (e.g., diazabicyclooctane in TB-1-099) improve DAT binding affinity (IC₅₀ = 1.4 nM) but reduce selectivity compared to GBR 12909 . The target compound’s rigid cyclopropane may similarly enhance affinity but requires empirical validation.
Metabolism :
- Fluorinated compounds like flunarizine and GBR 12909 are metabolized via cytochrome P450 (e.g., CYP2D6), producing hydroxylated or N-dealkylated metabolites. The trifluoromethyl group in the target compound may slow degradation, extending half-life .
Research Implications
- Pharmacological Screening : The target compound’s trifluoromethyl and cyclopropane groups warrant testing against dopamine/serotonin transporters and sigma receptors, given structural parallels to GBR 12909 and sigma ligands (e.g., DUP 734) .
- Selectivity Optimization : Introducing bulkier substituents (e.g., naphthyl in MCL0042) or rigidifying the piperazine core (e.g., bridged systems) could enhance target specificity .
- Metabolic Profiling : Comparative studies with flunarizine and GBR 12909 would clarify the impact of cyclopropane on oxidative stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
